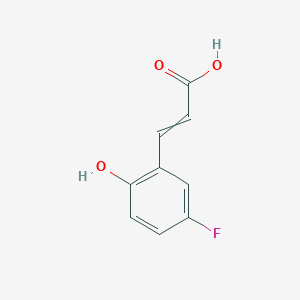
5-Fluoro-2-hydroxycinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 2-position on the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxycinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzaldehydes and malonic acid.
Condensation Reaction: The key step involves a condensation reaction between the fluorinated benzaldehyde and malonic acid in the presence of a base, such as pyridine, and a catalyst, such as piperidine.
Reflux and Purification: The reaction mixture is refluxed at elevated temperatures, followed by acidification and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated hydroxycinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
5-Fluoro-2-hydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer activity, particularly in combination with other drugs.
Industry: Utilized in the development of UV-blocking materials and other functional products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxycinnamic acid involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.
Anticancer Activity: The fluorine atom enhances the compound’s ability to interfere with nucleic acid synthesis, leading to cytotoxic effects on cancer cells.
UV Protection: The compound absorbs UV radiation, preventing damage to biological molecules.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid with antioxidant properties.
Ferulic Acid: Known for its UV-blocking and anti-inflammatory effects.
p-Coumaric Acid: Exhibits antimicrobial and antioxidant activities.
Uniqueness
5-Fluoro-2-hydroxycinnamic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other hydroxycinnamic acids .
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13) |
InChI Key |
FXPNMJKQHRFGGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















